molecular formula C16H17N5O2 B11312205 2-({4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol

2-({4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol

Cat. No.: B11312205
M. Wt: 311.34 g/mol
InChI Key: POFWGZDUHTYZNB-UHFFFAOYSA-N
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Description

2-[({4-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}methyl)amino]ethan-1-ol is a complex organic compound that features a tetrazole ring, a phenyl group, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}methyl)amino]ethan-1-ol typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Linking the Ethanolamine Moiety: The final step involves the reaction of the intermediate with ethanolamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[({4-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}methyl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

2-[({4-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}methyl)amino]ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be employed in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 2-[({4-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}methyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but contains a thiol group instead of an ether linkage.

    2-(4-Phenyl-1H-tetrazol-5-yl)ethanol: Similar but lacks the amino group and the phenylmethyl linkage.

Uniqueness

2-[({4-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}methyl)amino]ethan-1-ol is unique due to its combination of a tetrazole ring, phenyl group, and ethanolamine moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

2-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methylamino]ethanol

InChI

InChI=1S/C16H17N5O2/c22-11-10-17-12-13-6-8-15(9-7-13)23-16-18-19-20-21(16)14-4-2-1-3-5-14/h1-9,17,22H,10-12H2

InChI Key

POFWGZDUHTYZNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)CNCCO

Origin of Product

United States

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